molecular formula C20H20N2O4 B2390756 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421588-32-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2390756
CAS No.: 1421588-32-0
M. Wt: 352.39
InChI Key: SIHJHSMEZRTSFI-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzo[d][1,3]dioxole derivative and a piperidine derivative, followed by the introduction of a pyridin-2-yloxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a versatile compound with a wide range of applications in various scientific fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-20(7-5-15-4-6-17-18(13-15)25-14-24-17)22-11-8-16(9-12-22)26-19-3-1-2-10-21-19/h1-7,10,13,16H,8-9,11-12,14H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJHSMEZRTSFI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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